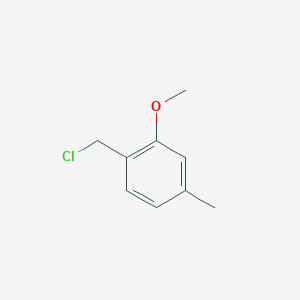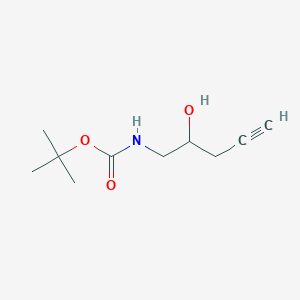
tert-butyl N-(2-hydroxypent-4-ynyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-hydroxypent-4-ynyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a pent-4-ynyl chain attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxypent-4-ynyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method is the reaction of tert-butyl carbamate with 2-bromo-4-pentyne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl N-(2-hydroxypent-4-ynyl)carbamate can undergo oxidation to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(2-hydroxypent-4-ynyl)carbamate is used as a building block in organic synthesis. It can be used to introduce carbamate functionality into complex molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, making it useful in peptide synthesis and other biochemical applications.
Medicine: The compound’s ability to act as a protecting group makes it valuable in the synthesis of drug molecules. It can be used to protect sensitive functional groups during multi-step synthesis processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-hydroxypent-4-ynyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions to release the free amine. This process is often used in peptide synthesis, where the protecting group prevents unwanted side reactions during the assembly of the peptide chain. The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules.
Comparaison Avec Des Composés Similaires
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the pent-4-ynyl chain.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl ring instead of the pent-4-ynyl chain.
tert-Butyl (4-hydroxyphenyl)carbamate: Contains a phenyl ring instead of the pent-4-ynyl chain.
Uniqueness: tert-Butyl N-(2-hydroxypent-4-ynyl)carbamate is unique due to the presence of the pent-4-ynyl chain, which imparts specific reactivity and properties. This structural feature allows for unique chemical transformations and applications that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxypent-4-ynyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13) |
Clé InChI |
DXASLMHNCDXSPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


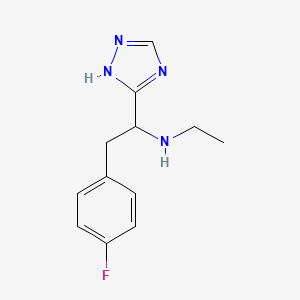
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
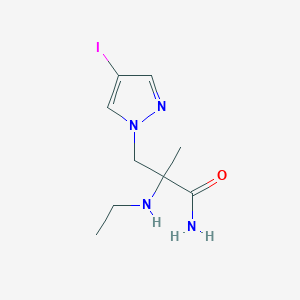
![N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13555656.png)

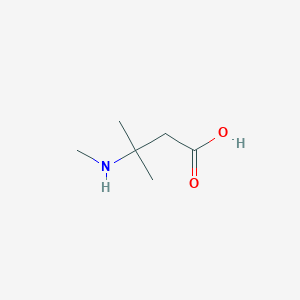
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)
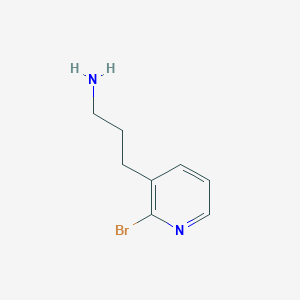

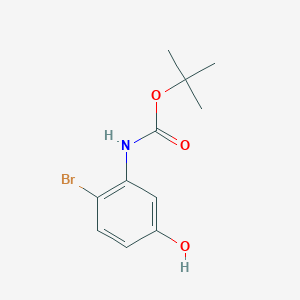
![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)
